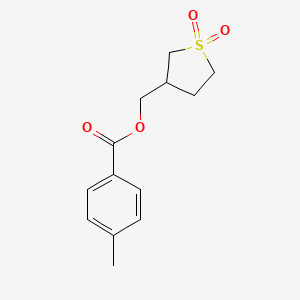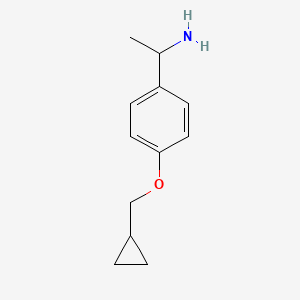
3-(Acetyloxy)hexanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Acetyloxy)hexanedioic acid is an organic compound that serves as an intermediate in various chemical processes It is structurally characterized by a hexanedioic acid backbone with an acetyloxy group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Acetyloxy)hexanedioic acid can be synthesized through the esterification of hexanedioic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the acetyloxy group on the hexanedioic acid backbone.
Industrial Production Methods
Industrial production of this compound often involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Acetyloxy)hexanedioic acid undergoes various chemical reactions, including:
Hydrolysis: The acetyloxy group can be hydrolyzed to yield hexanedioic acid and acetic acid.
Oxidation: The compound can be oxidized to form more oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acids or bases at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products
Hydrolysis: Hexanedioic acid and acetic acid.
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: Reduced forms of the carboxylic acid groups, such as alcohols.
Scientific Research Applications
3-(Acetyloxy)hexanedioic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Acetyloxy)hexanedioic acid involves its interaction with various molecular targets and pathways. The acetyloxy group can undergo hydrolysis, releasing acetic acid and hexanedioic acid, which can then participate in further biochemical reactions. These interactions can affect metabolic pathways and cellular processes, making the compound of interest in both basic and applied research.
Comparison with Similar Compounds
Similar Compounds
Hexanedioic acid:
3-Hydroxyhexanedioic acid: Similar structure with a hydroxy group instead of an acetyloxy group.
Glutaric acid: A shorter-chain dicarboxylic acid with similar chemical properties.
Uniqueness
3-(Acetyloxy)hexanedioic acid is unique due to the presence of the acetyloxy group, which imparts different chemical reactivity and potential applications compared to its analogs. This functional group allows for specific reactions and interactions that are not possible with the other similar compounds.
Properties
Molecular Formula |
C8H12O6 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
3-acetyloxyhexanedioic acid |
InChI |
InChI=1S/C8H12O6/c1-5(9)14-6(4-8(12)13)2-3-7(10)11/h6H,2-4H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
DIURQXGDLBIRML-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CCC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![benzyl {[(2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B12218022.png)
![3-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid](/img/structure/B12218029.png)


![3,5-dichloro-4-propoxy-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B12218060.png)
![1-(2-furyl)-N-[(1-isobutyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12218062.png)

![1,11,11-Trimethyl-6-(trifluoromethyl)-3,5-diazatricyclo[6.2.1.0~2,7~]undeca-2(7),3,5-trien-4-amine](/img/structure/B12218067.png)
![3-(3-Chloro-4-methylphenyl)-7-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-tria zolo[4,3-e]pyrimidine](/img/structure/B12218071.png)
![4-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B12218077.png)
![(2Z)-2-[(5-methylfuran-2-yl)methylidene]-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B12218079.png)
![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-phenoxyphenyl)thiourea](/img/structure/B12218091.png)
![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B12218093.png)
